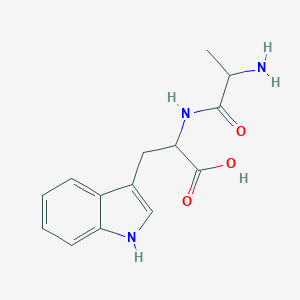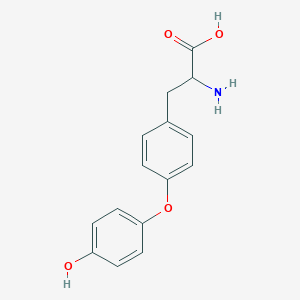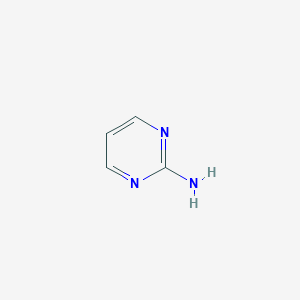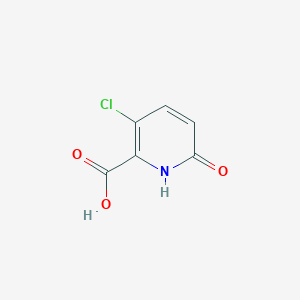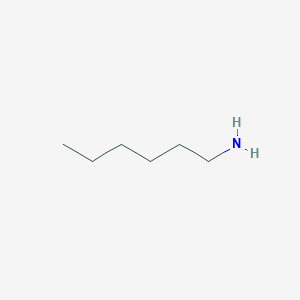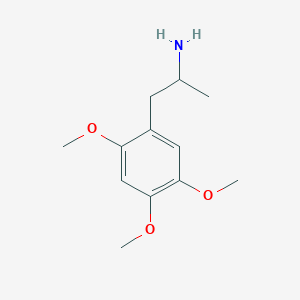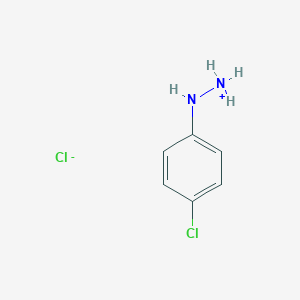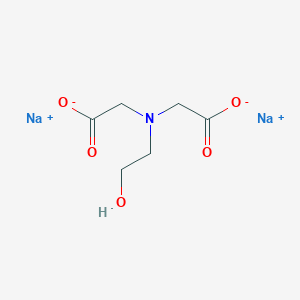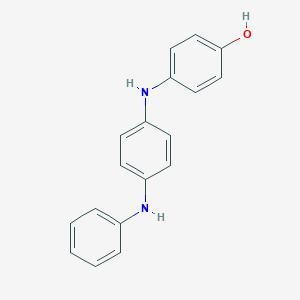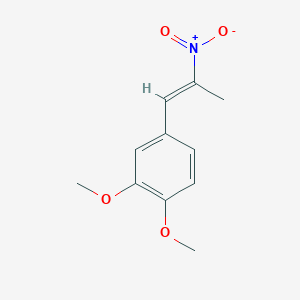
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene derivatives has been achieved through the nitroaldol reaction . The major chemicals for the synthesis were obtained from Sigma-Aldrich .Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is C11H13NO4 . The average mass is 209.199 Da and the monoisotopic mass is 209.068802 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene include a density of 1.2±0.1 g/cm3, boiling point of 343.9±27.0 °C at 760 mmHg, and a flash point of 158.6±25.7 °C . It also has a polar surface area of 64 Å2 and a molar volume of 174.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Agent and PTP1B Inhibitor
Specific Scientific Field
Summary of the Application
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene and its derivatives have been studied for their potential as antimicrobial agents and inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling pathways and various microorganism cell functions .
Methods of Application or Experimental Procedures
The compound was synthesized through a nitroaldol reaction, and its antimicrobial activity was investigated. A molecular docking study was also performed to understand its interactions with PTP1B .
Results or Outcomes
The derivatives exhibited potential antifungal activity. They also showed potential as PTP1B inhibitors by interacting with serine-216 and arginine-221 residues. Among the derivatives, 3,4-Ethylenedioxy-beta-methyl-beta-nitrostyrene was identified as the most successful potential candidate as a PTP1B inhibitor .
Chemical Precursor for Slimicides and Dyes
Specific Scientific Field
Summary of the Application
β-Nitrostyrene is used as a chemical precursor for slimicides and dyes . Specifically, bromo-nitrostyrene is obtained upon treatment with bromine followed by partial dehydrohalogenation .
Methods of Application or Experimental Procedures
The chemical is produced by either the Henry reaction of benzaldehyde and nitromethane or by direct nitration of styrene using nitric oxide .
Results or Outcomes
The outcome of this process is the production of bromo-nitrostyrene, which is used as a slimicide, and 2-nitrobenzaldehyde, which is used in the synthesis of indigo dye .
Safety And Hazards
Propiedades
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBGRHDJMANRR-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225075 | |
| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene | |
CAS RN |
37629-53-1, 122-47-4 | |
| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37629-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-nitropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 122-47-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-nitropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

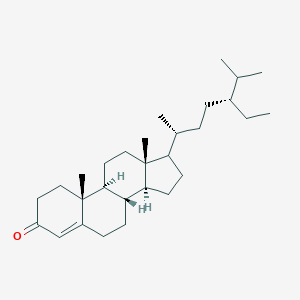
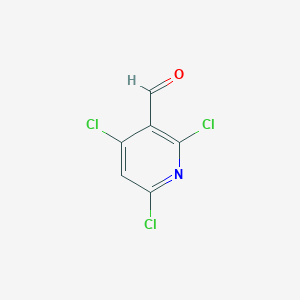
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
